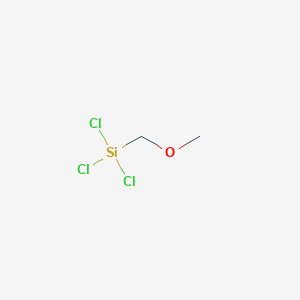
(Methoxymethyl)trichlorosilane
概要
説明
(Methoxymethyl)trichlorosilane is an organosilicon compound with the molecular formula C2H5Cl3OSi . It is a decided structure and is a colorless liquid with a sharp odor similar to that of hydrochloric acid . As a reactive compound, it is mainly used as a precursor for forming various cross-linked siloxane polymers .
Synthesis Analysis
The synthesis of (Methoxymethyl)trichlorosilane involves the direct process of chloromethane with elemental silicon in the presence of a copper catalyst, usually at a temperature of at least 250 °C . The overall process is inefficient with respect to methyltrichlorosilane . If methyltrichlorosilane is needed, the amount of metal catalyst is reduced .Molecular Structure Analysis
The molecular structure of (Methoxymethyl)trichlorosilane is represented by the formula C2H5Cl3OSi . The InChI key for this compound is BCZMHLQQANKEBO-UHFFFAOYSA-N .Chemical Reactions Analysis
Methyltrichlorosilane undergoes hydrolysis and alcoholysis . Hydrolysis is shown in idealized form here: MeSiCl3 + 3 H2O → MeSi(OH)3 + 3 HCl . The silanol is unstable and will eventually condense to give a polymer network . Methyltrichlorosilane also undergoes alcoholysis (reaction with alcohol) to give alkoxysilanes .Physical And Chemical Properties Analysis
(Methoxymethyl)trichlorosilane is a colorless liquid . It has a molecular weight of 179.500 . It reacts with water .科学的研究の応用
Chemical Reduction Reactions
(Methoxymethyl)trichlorosilane is utilized in chemical reduction reactions. For example, its application in the reduction of certain Schiff bases demonstrates its effectiveness. Okamoto and Kato (1991) found that the reduction of N-[(3-methoxy-2-thienyl)methylene]-2,6-dimethylaniline by trichlorosilane proceeded smoothly in the presence of a catalytic amount of BF3·Et2O, applicable to various Schiff bases (Okamoto & Kato, 1991).
Synthesis of Complex Silanes
Kobayashi, Ishida, and Kawashima (2002) synthesized a trichlorosilane bearing a tetradentate ligand, demonstrating its heptacoordinate structure and unusual stability against nucleophilic substitution, illustrating the versatility of trichlorosilanes in synthesizing complex molecular structures (Kobayashi, Ishida, & Kawashima, 2002).
Organic Synthesis
In organic synthesis, (methoxymethyl)trichlorosilane is employed for creating various organic compounds. For instance, Mei-hong (2011) discussed its use in synthesizing vinyl tri(2-methoxyethoxy)silicane through alcoholysis and transesterification reactions (Ma Mei-hong, 2011).
Catalysis
Trichlorosilane also finds application in catalysis. Furuya and Sukawa (1975) described the condensation reaction of trichlorosilane with allylic chlorides, catalyzed by copper salts, to produce allyltrichlorosilanes (Furuya & Sukawa, 1975).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
trichloro(methoxymethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Cl3OSi/c1-6-2-7(3,4)5/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZMHLQQANKEBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC[Si](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl3OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



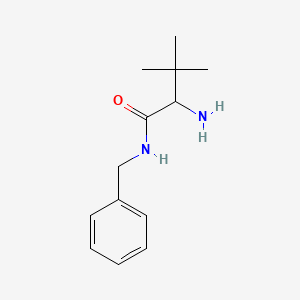
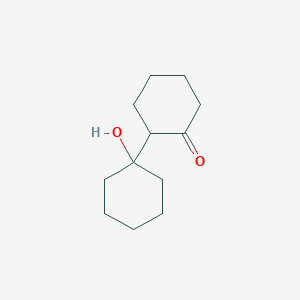


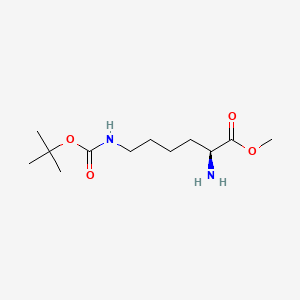
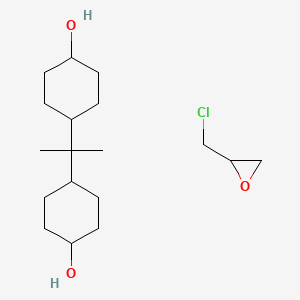
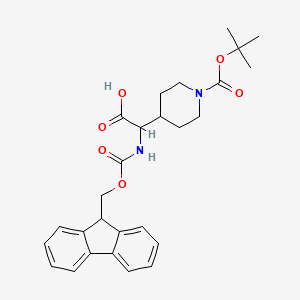
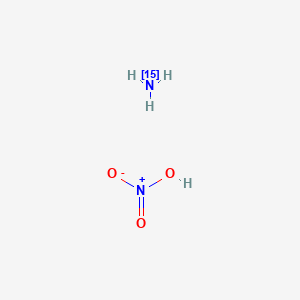
![(2R,4AR,6S,7R,8S,8aR)-2-phenyl-6-(p-tolylthio)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diyl dibenzoate](/img/structure/B3068202.png)
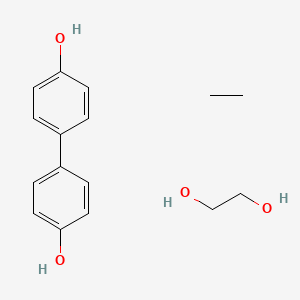
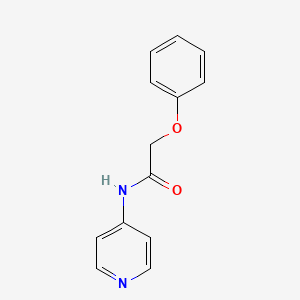
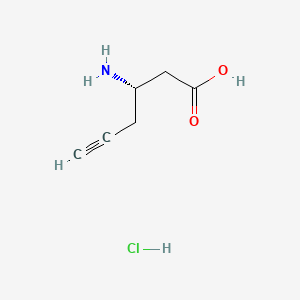

![(1R,1''R)-3,3''-[oxybis(methylene)]bis-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B3068240.png)